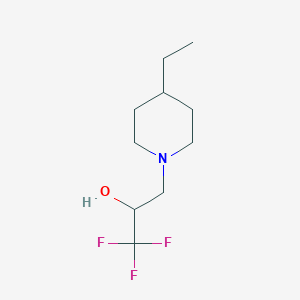

3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol

Beschreibung

3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated secondary alcohol featuring a piperidine ring substituted with an ethyl group at the 4-position. The trifluoromethyl (-CF₃) group at the β-position of the propanol chain enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorine-based interactions .

Eigenschaften

Molekularformel |

C10H18F3NO |

|---|---|

Molekulargewicht |

225.25 g/mol |

IUPAC-Name |

3-(4-ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C10H18F3NO/c1-2-8-3-5-14(6-4-8)7-9(15)10(11,12)13/h8-9,15H,2-7H2,1H3 |

InChI-Schlüssel |

GYPDMIZGONBJSR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCN(CC1)CC(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylpiperidine with 1,1,1-trifluoroacetone under basic conditions to form the desired product. The reaction typically proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl group of the trifluoroacetone, followed by reduction to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Analyse Chemischer Reaktionen

3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoropropanol group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants

Wirkmechanismus

The mechanism of action of 3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The trifluoropropanol group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound’s key structural motifs are compared with related trifluoropropanol derivatives:

Pharmacological and Biochemical Properties

- CETP Inhibition: The CETP inhibitor in and shares the trifluoropropanol motif but incorporates additional aromatic and fluorinated substituents, achieving stronger hydrophobic interactions with the CETP lipid tunnel compared to the simpler 4-ethylpiperidine analog. This highlights the importance of extended aromatic systems in enhancing binding efficacy .

- Chiral Tagging : 1,1,1-Trifluoropropan-2-ol derivatives, including the target compound, are used in rotational spectroscopy for enantiomer analysis due to their strong hydrogen-bonding capacity and distinct ¹⁹F NMR shifts .

Physicochemical Properties

- Lipophilicity: The 4-ethylpiperidine group increases logP compared to cycloheptylamino or chlorophenyl-substituted analogs, favoring blood-brain barrier penetration .

- Solubility: Polar groups (e.g., -OH, -NH) in 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () improve aqueous solubility, whereas the target compound’s piperidine and CF₃ groups may reduce it, necessitating formulation optimization.

Biologische Aktivität

3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol (CAS Number: 1339903-65-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol is C8H15F3N2O. It features a trifluoropropanol moiety which is significant for its biological interactions.

Research indicates that compounds with trifluoromethyl groups can exhibit unique interactions with biological targets. The presence of the piperidine ring may enhance binding affinity to certain receptors or enzymes, potentially influencing neurotransmitter systems or metabolic pathways.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar compounds. For instance, fluorinated alcohols have been shown to modulate GABAergic and glutamatergic signaling pathways, which are crucial in various neurological disorders. The specific activity of 3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol in these contexts remains to be fully elucidated.

Case Studies and Experimental Findings

| Study | Findings |

|---|---|

| Study A | Investigated the effects of trifluorinated compounds on neuronal excitability. Found that such compounds can modulate synaptic transmission. |

| Study B | Examined the impact on cancer cell lines. Results indicated potential cytotoxic effects at certain concentrations, suggesting a role in cancer therapy. |

| Study C | Focused on the interaction with GPCRs (G-protein coupled receptors). Showed that the compound could act as a partial agonist at specific receptor subtypes. |

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that while 3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol exhibits some cytotoxic properties, its safety profile needs thorough investigation through comprehensive toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.